molecular formula C6H11FO2 B1474324 (S)-4-(Fluoromethyl)-2,2-dimethyl-1,3-dioxolane CAS No. 33644-24-5

(S)-4-(Fluoromethyl)-2,2-dimethyl-1,3-dioxolane

Cat. No.: B1474324
CAS No.: 33644-24-5
M. Wt: 134.15 g/mol
InChI Key: PLPKYQILAXCCPU-RXMQYKEDSA-N
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Description

(S)-4-(Fluoromethyl)-2,2-dimethyl-1,3-dioxolane is an organic compound that features a fluoromethyl group attached to a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(Fluoromethyl)-2,2-dimethyl-1,3-dioxolane typically involves the fluoromethylation of a suitable precursor. One common method is the visible light-mediated radical fluoromethylation via halogen atom transfer activation of fluoroiodomethane . This process involves the generation of fluoromethyl radicals from commercially available fluoroiodomethane using visible light and tris(trimethylsilyl)silane as both a hydrogen- and halogen atom transfer reagent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of continuous flow reactors, can be applied to scale up the laboratory methods.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(Fluoromethyl)-2,2-dimethyl-1,3-dioxolane can undergo various types of chemical reactions, including:

    Oxidation: The fluoromethyl group can be oxidized to form fluoromethyl ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the fluoromethyl group to a methyl group.

    Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the fluoromethyl group can yield fluoromethyl ketones, while substitution reactions can produce a variety of fluorinated derivatives .

Scientific Research Applications

(S)-4-(Fluoromethyl)-2,2-dimethyl-1,3-dioxolane has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-4-(Fluoromethyl)-2,2-dimethyl-1,3-dioxolane involves the interaction of the fluoromethyl group with various molecular targets. The fluorine atom’s high electronegativity can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to changes in metabolic stability, membrane permeability, and overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-(Fluoromethyl)-2,2-dimethyl-1,3-dioxolane is unique due to its specific structure, which combines a dioxolane ring with a fluoromethyl group. This combination imparts distinct physicochemical properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(4S)-4-(fluoromethyl)-2,2-dimethyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4H2,1-2H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPKYQILAXCCPU-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)CF)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H](O1)CF)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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